molecular formula C20H21ClN4O2S B4274476 N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide

N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4274476
M. Wt: 416.9 g/mol
InChI Key: TXWKWTZNEIDWSR-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide: is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a thienyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the reaction of 4-ethyl-5-methyl-2-thiophenecarboxylic acid with appropriate reagents to introduce the desired functional groups.

    Coupling with Chlorophenyl Amine: The thienyl intermediate is then coupled with 4-chlorophenylamine under specific reaction conditions to form the desired amide linkage.

    Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate product to form the pyrazole ring, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl and nitro groups present in the compound, resulting in the formation of corresponding amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and alcohols derived from the reduction of carbonyl and nitro groups.

    Substitution: Various substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology:

  • It has potential applications in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

Medicine:

  • The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry:

  • It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(3-{[(4-fluorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • N-(3-{[(4-bromophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide

Comparison:

  • The presence of different halogen atoms (chlorine, fluorine, bromine) in the phenyl group can significantly affect the compound’s reactivity, biological activity, and physicochemical properties.
  • The unique combination of functional groups in N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide makes it distinct from its analogs, potentially offering different biological activities and applications.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-4-15-12(3)28-20(23-18(26)16-10-11-25(5-2)24-16)17(15)19(27)22-14-8-6-13(21)7-9-14/h6-11H,4-5H2,1-3H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWKWTZNEIDWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=NN(C=C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide

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